molecular formula C25H36N2 B12724383 Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone CAS No. 72010-29-8

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone

Cat. No.: B12724383
CAS No.: 72010-29-8
M. Wt: 364.6 g/mol
InChI Key: OTUQHPCOTMDXFW-SZXQPVLSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazones typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone, the reaction involves the condensation of 4-octylbenzaldehyde with ((4-propylphenyl)methylene)hydrazine . The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of hydrazones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, mechanochemical methods, which involve grinding the reactants together without the use of solvents, have been explored for the synthesis of hydrazones .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone has several applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its cytotoxic effects against cancer cells.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with the function of metalloproteins and enzymes. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both octyl and propylphenyl groups enhances its lipophilicity and potential interactions with biological membranes .

Properties

CAS No.

72010-29-8

Molecular Formula

C25H36N2

Molecular Weight

364.6 g/mol

IUPAC Name

N-[(E)-(4-octylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine

InChI

InChI=1S/C25H36N2/c1-3-5-6-7-8-9-11-23-14-18-25(19-15-23)21-27-26-20-24-16-12-22(10-4-2)13-17-24/h12-19,21,26H,3-11,20H2,1-2H3/b27-21+

InChI Key

OTUQHPCOTMDXFW-SZXQPVLSSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC

Origin of Product

United States

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